(1R,2R)-2-Ethoxycyclopropan-1-amine
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Overview
Description
(1R,2R)-2-Ethoxycyclopropan-1-amine is a chiral cyclopropane derivative with an ethoxy group and an amine group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethoxycyclopropan-1-amine typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the cyclopropanation of an alkene using diazo compounds, ylides, or carbene intermediates . The resulting cyclopropane can then be functionalized to introduce the ethoxy and amine groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Ethoxycyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce various cyclopropylamines .
Scientific Research Applications
(1R,2R)-2-Ethoxycyclopropan-1-amine has several scientific research applications:
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with applications in catalysis and drug development.
Uniqueness
(1R,2R)-2-Ethoxycyclopropan-1-amine is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new chiral drugs .
Properties
Molecular Formula |
C5H11NO |
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Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1R,2R)-2-ethoxycyclopropan-1-amine |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
YLZLFVHVXAGPLZ-RFZPGFLSSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1N |
Canonical SMILES |
CCOC1CC1N |
Origin of Product |
United States |
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